N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (hereafter referred to as Compound A) is a synthetic molecule featuring a benzodioxole group linked via a thioacetamide bridge to a 7-phenyl-substituted imidazo[2,1-c][1,2,4]triazole core. The benzodioxole moiety (a methylenedioxyphenyl group) is known for enhancing metabolic stability and membrane permeability in drug-like molecules . The imidazo-triazole core contributes to diverse biological interactions, particularly in enzyme inhibition and receptor binding.
Compound A shares structural motifs with several bioactive compounds, including kinase inhibitors and enzyme modulators. Its synthesis likely involves coupling reactions between a thiol-containing imidazo-triazole intermediate and a benzo[d][1,3]dioxol-5-yl acetamide derivative, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c25-17(20-13-6-7-15-16(10-13)27-12-26-15)11-28-19-22-21-18-23(8-9-24(18)19)14-4-2-1-3-5-14/h1-7,10H,8-9,11-12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIMYUQVPNGRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)N1C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, with the CAS number 921881-47-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitubercular and antiparasitic effects, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C19H17N5O3S, with a molecular weight of 395.4 g/mol. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an imidazothiazole derivative.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antitubercular Activity : Compounds in the nitroimidazopyrazinone class have shown promising results against Mycobacterium tuberculosis. In vitro studies demonstrated that certain derivatives had IC50 values in the low micromolar range against both normoxic and hypoxic strains of M. tuberculosis .
- Antiparasitic Activity : The compound has been evaluated for its activity against Trypanosoma brucei, a model for human African trypanosomiasis (HAT), showing improved potency compared to standard treatments like nifurtimox . In particular, analogs with specific structural modifications exhibited IC50 values around 0.86 µM against T. b. brucei.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazothiazole portion of the molecule significantly affect biological activity. For example:
- Amide Linkers : The presence of amide linkers was found to enhance activity against T. b. brucei, suggesting that this functional group plays a crucial role in binding interactions .
- Substituents on Aromatic Rings : The introduction of electron-withdrawing groups on the aromatic rings has been correlated with increased potency against various pathogens .
Case Studies
Several studies have documented the biological activity of similar compounds:
- Antidiabetic Potential : A study explored benzodioxole derivatives and their inhibitory effects on α-amylase. Compounds showed IC50 values as low as 0.68 µM while demonstrating minimal cytotoxicity towards normal cell lines .
- Cytotoxicity Assessments : Various derivatives were tested across cancer cell lines using MTS assays to evaluate their safety profiles. Notably, some compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
Data Summary
The following table summarizes key findings from various studies related to the biological activity of this compound and related compounds:
| Compound | Target Pathogen | IC50 (µM) | Notes |
|---|---|---|---|
| Nitroimidazopyrazinones | M. tuberculosis | < 0.05 | Effective under hypoxic conditions |
| Benzodioxole derivative | T. b. brucei | 0.86 | Superior to nifurtimox |
| Benzodioxole derivative | α-amylase | 0.68 | Low cytotoxicity on normal cells |
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
N-(Benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
This compound (Compound B ) replaces the benzodioxole group in Compound A with a benzo[d]thiazol-2-yl substituent. Key differences include:
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
This analogue (Compound C ) features a nitro-substituted benzothiazole and a thiadiazole ring. Unlike Compound A , it lacks the imidazo-triazole core but shares the thioacetamide linkage.
- Biological Activity : Compound C demonstrated potent VEGFR-2 inhibition (IC50 = 0.28 µM) and antiproliferative effects against cancer cell lines .
Compounds with Similar Core Structures
(6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl Derivatives
These compounds (Compound D ) share a bicyclic imidazo-oxazin core but differ in substituents and bridge atoms.
- Key Differences : The oxazin ring in Compound D replaces the triazole in Compound A , reducing nitrogen content and altering ring strain. The trifluoromethoxy group enhances lipophilicity, which may improve blood-brain barrier penetration compared to Compound A .
Benzimidazole-IDO1 Inhibitors
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (Compound E ) shares the benzodioxole-acetamide motif with Compound A but uses a benzimidazole core instead of imidazo-triazole.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:
- Thioether linkage formation : Reacting thiol-containing intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) with halogenated acetamides under reflux in anhydrous acetone with potassium carbonate (3 h, ~2 mmol scale) .
- Cyclization : Use of glacial acetic acid for reflux (2 h) to form triazole-thiadiazole hybrids .
- Purification : Recrystallization from ethanol or ethanol-DMF mixtures improves purity .
Q. Table 1: Synthetic Conditions Comparison
| Step | Solvent/Reagent | Time | Temperature | Reference |
|---|---|---|---|---|
| Thioether formation | Dry acetone, K₂CO₃ | 3 h | Reflux | |
| Cyclization | Glacial acetic acid | 2 h | Reflux | |
| Purification | Ethanol-DMF | - | RT |
Q. How is structural integrity validated post-synthesis?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms functional groups and regiochemistry. For example, aromatic protons in benzo[d][1,3]dioxole appear as singlet peaks at δ 6.7–7.1 ppm .
- X-ray crystallography : Resolves stereochemistry (e.g., β = 119.2° for imidazo-triazole derivatives) .
- Elemental analysis : Validates purity (>95%) via C/H/N/S/O ratios .
Advanced Research Questions
Q. How can contradictory bioactivity results between in vitro and in vivo models be addressed?
- Methodological Answer :
- Dosage optimization : Use pharmacokinetic studies to adjust dosing regimens (e.g., plasma half-life measurements).
- Model selection : Compare tumor xenograft models (e.g., murine vs. humanized systems) to assess species-specific metabolism .
- Data normalization : Apply statistical tools (e.g., ANOVA) to account for variability in cytotoxicity assays (IC₅₀ ranges: 2–50 µM) .
Q. What computational strategies predict binding interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Basis sets like 6-31G(d,p) are recommended for accuracy .
- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR), focusing on thioacetamide and triazole moieties as key pharmacophores .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. Table 2: Computational Parameters
| Method | Software/Tool | Key Outputs | Reference |
|---|---|---|---|
| DFT | Gaussian 09 | HOMO-LUMO, Mulliken charges | |
| Docking | AutoDock Vina | Binding energy (kcal/mol) |
Q. How to resolve tautomerism ambiguities in spectroscopic data?
- Methodological Answer :
- Variable-temperature NMR : Track proton shifts (e.g., thione-thiol tautomers) between 25–100°C .
- IR spectroscopy : Identify S-H stretches (~2550 cm⁻¹) or C=S vibrations (~1250 cm⁻¹) .
- X-ray diffraction : Confirm dominant tautomeric form in solid state (e.g., thione form in crystallized samples) .
Methodological Challenges & Solutions
Q. How to optimize reaction conditions using statistical design?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, a 3² factorial design optimizes yield in imidazo-triazole synthesis .
- Response Surface Methodology (RSM) : Model interactions between temperature and reflux time to maximize efficiency .
Q. What strategies improve bioactivity through structural modifications?
- Methodological Answer :
- Side-chain functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance cytotoxicity (e.g., IC₅₀ improved from 25 µM to 8 µM) .
- Heterocycle substitution : Replace benzo[d][1,3]dioxole with pyridazine to modulate solubility and target affinity .
Data Contradiction Analysis
Q. How to reconcile discrepancies between DFT predictions and experimental bioactivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
